Butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane
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Overview
Description
Butanedioic acid; butane-1,4-diol; 1,6-diisocyanatohexane is a compound formed by the combination of three distinct chemical entities: butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane. Each of these components contributes unique properties to the compound, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Butanedioic Acid: : Butanedioic acid, also known as succinic acid, can be synthesized through the hydrogenation of maleic acid or maleic anhydride. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
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Butane-1,4-diol: : Butane-1,4-diol can be produced through several methods, including the Reppe process, which involves the reaction of acetylene with formaldehyde. Another method involves the hydrogenation of maleic anhydride to produce butane-1,4-diol.
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1,6-Diisocyanatohexane: : 1,6-Diisocyanatohexane is typically synthesized through the phosgenation of hexamethylene diamine. This process involves the reaction of hexamethylene diamine with phosgene gas to produce 1,6-diisocyanatohexane.
Industrial Production Methods
Butanedioic Acid: Industrial production of butanedioic acid often involves the fermentation of renewable feedstocks such as glucose using microorganisms like Escherichia coli or Corynebacterium glutamicum.
Butane-1,4-diol: Industrially, butane-1,4-diol is produced through the hydrogenation of maleic anhydride or succinic acid using catalysts such as copper chromite.
1,6-Diisocyanatohexane: The industrial production of 1,6-diisocyanatohexane involves the phosgenation of hexamethylene diamine in the presence of solvents like chlorobenzene.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Butane-1,4-diol can undergo oxidation to form butanedioic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Butanedioic acid can be reduced to butane-1,4-diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : 1,6-Diisocyanatohexane can undergo nucleophilic substitution reactions with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alcohols, amines
Major Products Formed
Oxidation: Butanedioic acid
Reduction: Butane-1,4-diol
Substitution: Urethanes, ureas
Scientific Research Applications
Chemistry
Polymer Synthesis: Butane-1,4-diol and 1,6-diisocyanatohexane are used in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Biology
Biodegradable Polymers: Butanedioic acid is used in the production of biodegradable polymers such as polybutylene succinate (PBS), which have applications in medical devices and packaging materials.
Medicine
Drug Delivery Systems: Polyurethanes synthesized from butane-1,4-diol and 1,6-diisocyanatohexane are used in drug delivery systems due to their biocompatibility and versatility.
Industry
Solvents: Butane-1,4-diol is used as a solvent in various industrial applications, including the production of plastics and elastic fibers.
Mechanism of Action
The mechanism of action of butanedioic acid; butane-1,4-diol; 1,6-diisocyanatohexane involves the interaction of its functional groups with various molecular targets. For example, the hydroxyl groups in butane-1,4-diol can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The isocyanate groups in 1,6-diisocyanatohexane can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. These reactions are crucial in the formation of polyurethanes, which have diverse applications in materials science and medicine.
Comparison with Similar Compounds
Similar Compounds
1,2-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: Similar to butane-1,4-diol but with hydroxyl groups on the first and third carbon atoms.
Hexamethylene diisocyanate: Similar to 1,6-diisocyanatohexane but with a different carbon chain length.
Uniqueness
Butane-1,4-diol: Unique due to its linear structure and the position of hydroxyl groups, making it suitable for the synthesis of polyurethanes and other polymers.
1,6-Diisocyanatohexane: Unique due to its ability to form long-chain polyurethanes with excellent mechanical properties and chemical resistance.
This compound’s combination of butanedioic acid, butane-1,4-diol, and 1,6-diisocyanatohexane results in a versatile material with applications across various scientific and industrial fields.
Properties
IUPAC Name |
butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.C4H6O4.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-6H2;1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJQLLHZQMYHEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O.C(CCO)CO.C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
143606-53-5 |
Source
|
Record name | Butanedioic acid, polymer with 1,4-butanediol and 1,6-diisocyanatohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143606-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
376.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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